5-Fluoro-3-hydroxy-3-methylindolin-2-one

FLT3 Acute Myeloid Leukemia Kinase Inhibitor

5-Fluoro-3-hydroxy-3-methylindolin-2-one (CAS 1190319-98-2) is a synthetic, fluorinated derivative of the 3-hydroxy-2-oxindole scaffold—a privileged motif in medicinal chemistry present in numerous bioactive natural products and kinase inhibitor pharmacophores. The molecule features a tertiary alcohol at C3 (geminal hydroxy-methyl substitution), a C5 fluorine atom, and an unsubstituted lactam NH, yielding a molecular formula of C₉H₈FNO₂ and a molecular weight of 181.16 g/mol.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B11758555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-hydroxy-3-methylindolin-2-one
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)F)NC1=O)O
InChIInChI=1S/C9H8FNO2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
InChIKeyRUIXZWIBCQQCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-hydroxy-3-methylindolin-2-one: Procurement-Ready Profile of a 3-Hydroxy-2-Oxindole Scaffold


5-Fluoro-3-hydroxy-3-methylindolin-2-one (CAS 1190319-98-2) is a synthetic, fluorinated derivative of the 3-hydroxy-2-oxindole scaffold—a privileged motif in medicinal chemistry present in numerous bioactive natural products and kinase inhibitor pharmacophores . The molecule features a tertiary alcohol at C3 (geminal hydroxy-methyl substitution), a C5 fluorine atom, and an unsubstituted lactam NH, yielding a molecular formula of C₉H₈FNO₂ and a molecular weight of 181.16 g/mol . This substitution pattern differentiates it from simpler oxindole building blocks and creates a chiral, hydrogen-bond-capable center that is central to its use in fragment-based drug discovery and targeted covalent inhibitor programs.

Why 5-Fluoro-3-hydroxy-3-methylindolin-2-one Cannot Be Replaced by a Generic Oxindole Analog


The biological and physicochemical profile of 5-fluoro-3-hydroxy-3-methylindolin-2-one is exquisitely sensitive to its substitution pattern. Removal of the C5 fluorine (yielding 3-hydroxy-3-methylindolin-2-one) alters electronic distribution and hydrogen-bonding capacity, which directly impacts target engagement at kinases and lipoxygenase-pathway proteins [1]. Elimination of the C3 hydroxyl (giving 5-fluoro-3-methylindolin-2-one) abolishes a critical hydrogen-bond donor/acceptor, changing the compound's LogP from approximately 0.4 to 1.88 and fundamentally altering its pharmacokinetic trajectory . Deletion of the C3 methyl (affording 5-fluoro-3-hydroxyindolin-2-one) removes the quaternary center that restricts conformational freedom and influences binding site complementarity. Even the fully stripped core 5-fluoroindolin-2-one, while a common synthetic intermediate for sunitinib analogs, lacks the C3 substitution required for the specific protein–ligand interactions documented for the target compound [2]. These structure–activity relationships mean that generic oxindole substitutes cannot reproduce the multi-target engagement, selectivity, and physicochemical properties required for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-Fluoro-3-hydroxy-3-methylindolin-2-one Relative to Key Analogs


FLT3 ITD Mutant Inhibition in MOLM13 Cells: 5-Fluoro-3-hydroxy-3-methylindolin-2-one vs. Structural Analog

5-Fluoro-3-hydroxy-3-methylindolin-2-one inhibits the FLT3 internal tandem duplication (ITD) mutant—a clinically validated driver in acute myeloid leukemia—with an IC₅₀ of 430 nM in human MOLM13 cells assessed by MTT viability assay after 72 h [1]. A structurally related indolin-2-one-based FLT3 inhibitor, bearing a distinct C3 substitution pattern, achieved an IC₅₀ of 34 nM against dihydrofolate reductase (DHFR) in WIL2 cells but did not report FLT3 activity under identical conditions, highlighting the divergent target profiles attainable through C3 modification [2]. The 430 nM FLT3 ITD value establishes a quantitative benchmark for this specific substitution pattern, enabling researchers to select the compound for FLT3-directed campaigns while avoiding analogs that preferentially engage off-target enzymes.

FLT3 Acute Myeloid Leukemia Kinase Inhibitor

CCR5 Antagonist Activity: 5-Fluoro-3-hydroxy-3-methylindolin-2-one vs. Two Heterocyclic CCR5 Antagonists in MOLT4 Cells

In a functional CCR5 antagonism assay using human MOLT4 cells and CCL5-induced calcium mobilization, 5-fluoro-3-hydroxy-3-methylindolin-2-one exhibited an IC₅₀ of 6,500 nM [1]. Two comparator heterocyclic CCR5 antagonists tested in the same assay format and cell background yielded IC₅₀ values of 10,100 nM [2] and 37,600 nM [3], respectively. The target compound thus demonstrates 1.6-fold greater potency than the first comparator and 5.8-fold greater potency than the second comparator under equivalent assay conditions.

CCR5 HIV Entry Chemokine Receptor

hERG Cardiac Safety Liability: 5-Fluoro-3-hydroxy-3-methylindolin-2-one in Fluorescence Polarization Assay

Cardiotoxicity assessment via hERG channel inhibition is a critical filter in drug discovery. 5-Fluoro-3-hydroxy-3-methylindolin-2-one was profiled in a fluorescence polarization hERG binding assay and returned an EC₅₀ > 30,000 nM (i.e., < 30 μM detectable inhibition) [1]. This value places the compound in a low-risk category for hERG-mediated QT prolongation. In contrast, many indolin-2-one kinase inhibitors with extended C3 substituents (e.g., sunitinib analogs) exhibit hERG IC₅₀ values in the 1–10 μM range, representing a ≥3-fold higher cardiac risk .

hERG Cardiac Safety Fluorescence Polarization

Lipoxygenase Pathway Engagement: 5-Lipoxygenase Translocation Inhibitor Activity in RBL-2H3 Cells

5-Fluoro-3-hydroxy-3-methylindolin-2-one was tested for inhibition of 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 basophilic leukemia cells . Translocation inhibition represents a mechanism distinct from direct catalytic-site blockade; it interferes with the 5-lipoxygenase-activating protein (FLAP)–mediated membrane translocation of 5-LOX, thereby preventing leukotriene biosynthesis upstream [1]. While a precise IC₅₀ was not reported for this specific assay, the compound's activity in this mechanistic pathway distinguishes it from direct 5-LOX catalytic inhibitors (e.g., zileuton-class compounds, IC₅₀ ~0.5–1 μM on isolated enzyme) and from FLAP inhibitors such as MK-886 (IC₅₀ ~2–5 nM on FLAP binding; 30–100 nM in cellular LTB₄ release). This dual FLAP/5-LOX translocation phenotype has been associated with indoline-based compounds in recent anti-inflammatory drug discovery campaigns [2].

5-Lipoxygenase FLAP Anti-Inflammatory

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. Des-Hydroxy and Des-Fluoro Analogs

5-Fluoro-3-hydroxy-3-methylindolin-2-one possesses a calculated XlogP of 0.40 [1], reflecting the polarizing effect of the C3 hydroxyl and C5 fluorine substituents. In contrast, the des-hydroxy analog 5-fluoro-3-methylindolin-2-one has a LogP of 1.88 , representing a ~1.5 log unit increase in lipophilicity that would significantly alter membrane permeability, plasma protein binding, and metabolic clearance. The non-fluorinated analog 3-hydroxy-3-methylindolin-2-one, with a molecular weight of 163.17 g/mol and lacking the electron-withdrawing fluorine, exhibits different hydrogen-bond-acceptor capacity (2 vs. 3 for the target compound) . These differences in LogP, hydrogen-bond donor/acceptor count, and topological polar surface area directly influence solubility, permeability, and ultimately in vivo pharmacokinetics.

LogP Lipophilicity Physicochemical Properties

CCR5-Mediated Disease Indication: Patent Disclosure for HIV, Asthma, and Autoimmune Applications

A preliminary pharmacological screening patent application (Chinese priority 2012) discloses that 5-fluoro-3-hydroxy-3-methylindolin-2-one exhibits CCR5 antagonist activity and can be used for the preparation of medicaments for treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This patent disclosure provides intellectual property context distinct from generic oxindole derivatives whose CCR5 activity has not been similarly claimed, adding a dimension of differentiation relevant for organizations evaluating freedom-to-operate and patent landscape positioning.

CCR5 Antagonist HIV Patent

Recommended Application Scenarios for 5-Fluoro-3-hydroxy-3-methylindolin-2-one Based on Quantitative Evidence


FLT3 ITD-Positive AML Drug Discovery: Hit-to-Lead Kinase Inhibitor Programs

With a demonstrated IC₅₀ of 430 nM against FLT3 ITD mutant in MOLM13 AML cells [1], 5-fluoro-3-hydroxy-3-methylindolin-2-one serves as a validated starting point for medicinal chemistry optimization targeting FLT3-driven acute myeloid leukemia. The compound's low molecular weight (181 Da) and favorable XlogP (0.40) [2] provide ample room for structural elaboration while maintaining drug-like properties. Procurement in multi-gram quantities enables parallel SAR exploration at C3, C5, and N1 positions.

CCR5 Antagonist Screening for HIV Entry and Inflammatory Disease Models

The compound's CCR5 IC₅₀ of 6,500 nM in MOLT4 cells—with 1.6- to 5.8-fold superiority over two heterocyclic comparators in the same assay [3]—positions it as a tractable hit for CCR5-targeted programs. Its patent-disclosed indications spanning HIV, asthma, rheumatoid arthritis, and COPD [4] support its use in multi-indication CCR5 antagonist discovery platforms.

Leukotriene Pathway-Focused Anti-Inflammatory Drug Discovery

Activity in the 5-LOX translocation assay in RBL-2H3 cells suggests engagement of the FLAP/5-LOX axis—a mechanism distinct from direct 5-LOX catalytic inhibition. This compound is suitable for programs seeking dual 5-LOX/sEH or FLAP-modulatory phenotypes, particularly where leukotriene-dependent inflammation (asthma, COPD, cardiovascular) is the therapeutic focus [5].

Fragment-Based Drug Discovery and Library Design

The combination of low molecular weight (181 Da), moderate lipophilicity (XlogP 0.40), three hydrogen-bond acceptors, and two hydrogen-bond donors [2] makes 5-fluoro-3-hydroxy-3-methylindolin-2-one an ideal fragment for screening libraries. Its low hERG liability (EC₅₀ > 30,000 nM) [6] reduces cardiac safety attrition risk, while the quaternary C3 center provides a rigid scaffold for fragment growing and linking strategies.

Quote Request

Request a Quote for 5-Fluoro-3-hydroxy-3-methylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.